![molecular formula C17H19NO2 B2819619 Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine CAS No. 940363-73-5](/img/structure/B2819619.png)
Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, has been reported in the literature. These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the direct synthesis of 4 H -benzo [ d ] [1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Microwave-assisted synthesis techniques have been applied to the efficient production of benzoxazole derivatives, demonstrating the importance of this methodology in modern chemistry for quick and diverse research. Benzoxazole and its derivatives play a significant role in medicinal chemistry due to their pharmacological activities, as well as in material science for their unique properties (Özil & Menteşe, 2020).
Benzoxaboroles – Old Compounds with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and wide applications. Beyond their role as building blocks and protecting groups in organic synthesis, some benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, enabling applications as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Structure and Biosynthesis of Benzoxazinoids
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in allelopathy and defense against biological threats. Their biosynthesis and antimicrobial activity have been extensively reviewed, highlighting their potential as antimicrobial scaffolds (de Bruijn et al., 2018).
Synthetic Aspects of 1,4- and 1,5-Benzodiazepines
The synthesis and applications of 1,4- and 1,5-benzodiazepines, derived from o-phenylenediamine, have been explored, demonstrating their importance in pharmaceuticals and organic synthesis. This review highlights the recent advances in the synthesis of these biologically active compounds (Teli et al., 2023).
Update on Monoterpenes as Antimicrobial Agents
Monoterpenes, including p-Cymene, found in over 100 plant species, exhibit a range of biological activities. Their antimicrobial effects have been extensively investigated, highlighting the need for further studies to establish definitive recommendations for their use in human healthcare (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-9,12,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDMBWGKVJRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

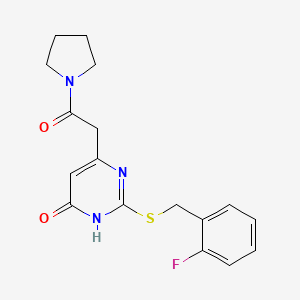
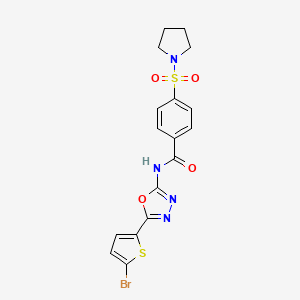
![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)
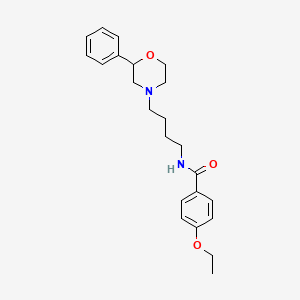
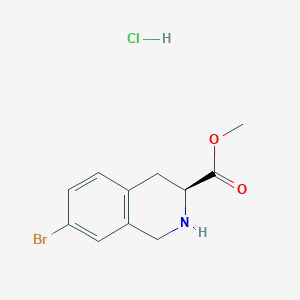

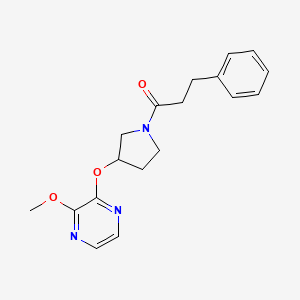
![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)
![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)
![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)
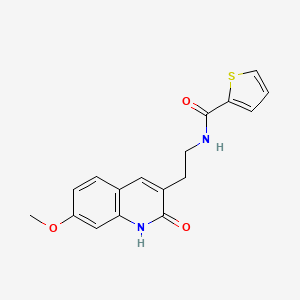

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)